Cas no 886497-92-3 ((2,5-difluorophenyl)methanethiol)

(2,5-Difluorophenyl)methanethiol is a fluorinated aromatic thiol compound characterized by the presence of a thiol (–SH) functional group attached to a difluorophenyl scaffold. Its key advantages include high reactivity in nucleophilic substitution and metal coordination reactions, making it valuable in organosulfur chemistry and ligand synthesis. The electron-withdrawing fluorine substituents enhance the acidity of the thiol proton, improving its utility in deprotonation-driven reactions. The compound’s structural rigidity and fluorinated aromatic core contribute to stability under various synthetic conditions. It is commonly employed in pharmaceutical intermediates, agrochemicals, and materials science, particularly where fluorine incorporation is desired for modulating physicochemical properties. Proper handling is required due to its potential volatility and thiol-related odor.
(2,5-difluorophenyl)methanethiol structure
886497-92-3 structure
Product Name:(2,5-difluorophenyl)methanethiol
CAS No:886497-92-3
MF:C7H6F2S
MW:160.184347629547
CID:1926713
PubChem ID:2761426
Update Time:2025-06-09

(2,5-difluorophenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanethiol, 2,5-difluoro-
    • (2,5-difluorophenyl)methanethiol
    • GEO-01067
    • AKOS005257561
    • MFCD06798018
    • SCHEMBL15450564
    • DTXSID401304308
    • FS-5035
    • EN300-1243966
    • 2,5-Difluorobenzyl mercaptan
    • 2,5-Difluorobenzenemethanethiol
    • 886497-92-3
    • Inchi: 1S/C7H6F2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
    • InChI Key: SXZSUEJZTSCAJZ-UHFFFAOYSA-N
    • SMILES: SCC1C=C(C=CC=1F)F

Computed Properties

  • Exact Mass: 160.01582769g/mol
  • Monoisotopic Mass: 160.01582769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 1Ų

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Additional information on (2,5-difluorophenyl)methanethiol

Introduction to (2,5-difluorophenyl)methanethiol (CAS No. 886497-92-3)

(2,5-difluorophenyl)methanethiol, identified by the Chemical Abstracts Service Number (CAS No.) 886497-92-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of innovative therapeutic agents and chemical intermediates.

The molecular structure of (2,5-difluorophenyl)methanethiol consists of a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions, linked to a methanethiol group. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its reactivity and potential biological activity. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive moiety for drug design.

In recent years, there has been a growing interest in exploring the pharmacological potential of fluorinated aromatic compounds. Studies have demonstrated that fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often leading to improved bioavailability and efficacy. (2,5-difluorophenyl)methanethiol is no exception, and its unique structure has positioned it as a promising scaffold for the development of novel therapeutic agents.

One of the most compelling aspects of (2,5-difluorophenyl)methanethiol is its potential role in the synthesis of bioactive molecules. Researchers have leveraged its reactive thiol group to explore its utility in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely used in the construction of complex organic molecules. These reactions allow for the efficient assembly of intricate structures that are often found in biologically active compounds.

The application of (2,5-difluorophenyl)methanethiol extends beyond synthetic chemistry; it also holds promise in medicinal chemistry. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against various enzymatic targets. For instance, modifications to the phenyl ring or the thiol group could lead to compounds with potent antimicrobial or anti-inflammatory properties. Such findings are particularly relevant in an era where drug resistance poses a significant challenge to global health.

The chemical reactivity of (2,5-difluorophenyl)methanethiol also makes it a valuable tool for material science applications. Its ability to undergo selective functionalization allows researchers to tailor its properties for use in advanced materials, such as conductive polymers or liquid crystals. These materials are essential components in modern electronics and optoelectronic devices, highlighting the compound's broader industrial significance.

In conclusion, (2,5-difluorophenyl)methanethiol (CAS No. 886497-92-3) is a multifaceted compound with diverse applications in pharmaceuticals, synthetic chemistry, and materials science. Its unique structural features and reactivity make it a compelling candidate for further investigation. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological innovation is likely to expand significantly.

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